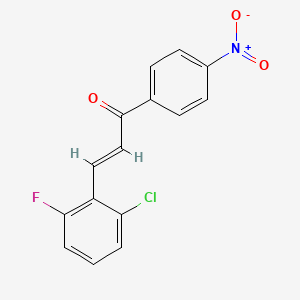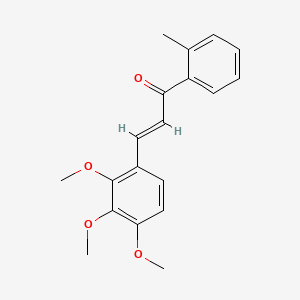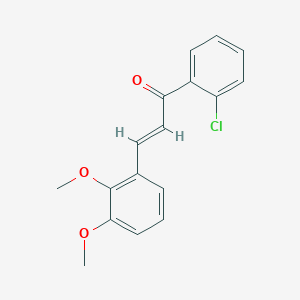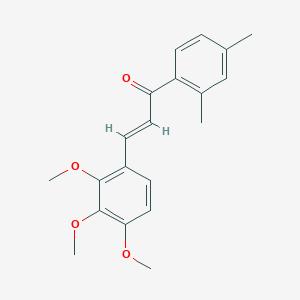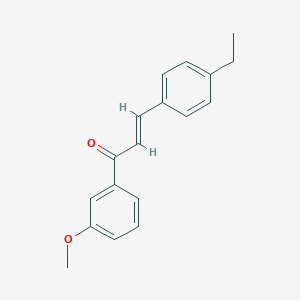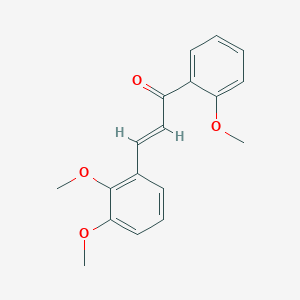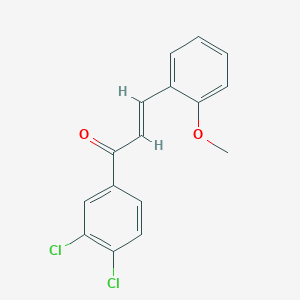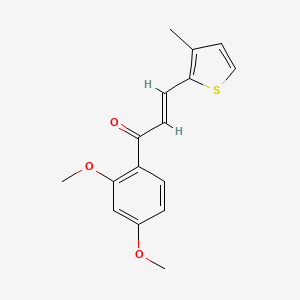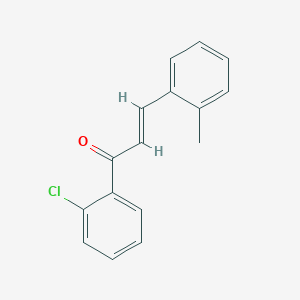
(2E)-1-(3,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one
説明
(2E)-1-(3,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one, also known as EF24, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EF24 is a curcumin analog, which means it is a synthetic compound that is structurally similar to curcumin, a natural compound found in turmeric. In
作用機序
(2E)-1-(3,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one's mechanism of action is complex and involves multiple pathways. This compound has been shown to inhibit the activity of various enzymes and signaling pathways, including NF-κB, Akt, and STAT3. This compound also induces the expression of various genes involved in apoptosis, cell cycle arrest, and DNA damage response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell proliferation. This compound also induces cancer cell apoptosis, inhibits cancer cell migration and invasion, and suppresses tumor growth in vivo. In addition, this compound has been shown to have neuroprotective effects, reducing neuronal cell death and improving cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
(2E)-1-(3,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one has several advantages for lab experiments, including its stability, solubility, and bioavailability. This compound is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, this compound's limitations include its low water solubility, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
将来の方向性
For (2E)-1-(3,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one research include investigating its efficacy in combination with other therapies, such as chemotherapy and radiation therapy, and exploring its potential as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Additionally, further research is needed to optimize this compound's pharmacokinetics and toxicity profile for clinical use.
科学的研究の応用
(2E)-1-(3,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one has been extensively studied in various scientific research fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to have potent anticancer activity against various types of cancer cells, including breast, lung, prostate, pancreatic, and colon cancer cells. This compound's anticancer activity is attributed to its ability to induce cancer cell apoptosis, inhibit cancer cell proliferation, and suppress cancer cell migration and invasion.
In neurology, this compound has been shown to have neuroprotective effects against neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. This compound's neuroprotective effects are attributed to its ability to reduce oxidative stress, inflammation, and neuronal cell death.
In immunology, this compound has been shown to have immunomodulatory effects, such as regulating the immune response and reducing inflammation. This compound's immunomodulatory effects are attributed to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
特性
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O/c1-2-12-3-5-13(6-4-12)7-10-17(20)14-8-9-15(18)16(19)11-14/h3-11H,2H2,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOBYGSDKUFGEV-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dichlorophenyl)prop-2-en-1-one](/img/structure/B3099734.png)
